Product packaging for 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde(Cat. No.:CAS No. 103808-42-0)

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde

Cat. No.: B3045257
CAS No.: 103808-42-0
M. Wt: 208.25 g/mol
InChI Key: OZPXKDPPORMRFL-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is a specialized organic compound that serves as a critical synthetic intermediate in advanced materials science. Its primary research value lies in its role as a precursor for monomers used in the synthesis of redox-active polymer gel systems and electrochemical actuators . The molecular structure, featuring a disubstituted benzene core with methoxy and methyl groups, is strategically designed to enable further chemical transformation. Specifically, this compound can be converted into functional methacrylate monomers, such as 3-(2,5-dimethoxy-3,4,6-trimethylphenyl)propyl methacrylate . A key application and significant research value of the resulting polymers is in the field of electroactive materials. These quinone-based redox polymers are less commonly explored than other types due to challenges in their synthesis, which the tailored structure of this precursor helps to overcome . The steric hindrance provided by the methyl groups is particularly valuable, as it helps prevent undesirable radical addition reactions during free-radical polymerization, enabling the successful creation of homo- and co-polymers with pendant quinone units . This compound is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any other personal or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B3045257 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde CAS No. 103808-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxy-3,4,6-trimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPXKDPPORMRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372914
Record name 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103808-42-0
Record name 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2,5 Dimethoxy 3,4,6 Trimethylbenzaldehyde

Established Synthetic Pathways

Established methods for the formylation of highly substituted, electron-rich aromatic rings provide the foundation for synthesizing 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde. The key precursor for these routes is typically 1,4-dimethoxy-2,3,5-trimethylbenzene (B1655924) .

Formylation via the Duff Reaction

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formyl source for electron-rich aromatic compounds, particularly phenols and their ethers. The reaction typically proceeds by heating the aromatic substrate with hexamine in an acidic medium like glycerol-boric acid or acetic acid. The mechanism involves an electrophilic attack on the aromatic ring by an iminium ion derived from hexamine, followed by hydrolysis to yield the aldehyde.

For the synthesis of this compound, the reaction would involve the formylation of 1,4-dimethoxy-2,3,5-trimethylbenzene. The electron-donating nature of the two methoxy (B1213986) groups and three methyl groups strongly activates the single unsubstituted carbon on the aromatic ring, directing the formylation to that position. However, the Duff reaction is often characterized by low to moderate yields.

Synthesis from Duroquinone (B146903) and Sodium Malonic Esters

An established, albeit older, synthetic pathway to this compound starts from Duroquinone (2,3,5,6-tetramethyl-1,4-benzoquinone). A key publication in the Journal of the American Chemical Society outlines this multi-step transformation. The process involves a reaction between duroquinone and sodium malonic esters, leading to a cascade of reactions that ultimately build the desired substituted benzene (B151609) ring, which is then converted to the target aldehyde. This pathway highlights the construction of the aromatic core from a quinone precursor.

Multi-step Synthesis from Substituted Benzenes utilizing Hexamine and Trifluoroacetic Acid

A significant modification of the Duff reaction employs trifluoroacetic acid (TFA) as both the solvent and the acidic catalyst. This method offers several advantages over the traditional Duff reaction, including milder reaction conditions and often higher yields. The reaction between the aromatic substrate and hexamine in TFA generates an iminium salt intermediate, which upon hydrolysis, produces the corresponding aldehyde.

This pathway is highly effective for a range of activated aromatic compounds. The use of TFA can facilitate the reaction at temperatures between 80-90°C. For the synthesis of the title compound, 1,4-dimethoxy-2,3,5-trimethylbenzene would be reacted with hexamine in refluxing TFA. The high acidity and solvent properties of TFA promote the formation of the electrophile and drive the reaction to completion. Subsequent workup with water hydrolyzes the intermediate to afford this compound.

Investigation of Alternative Synthetic Routes

Beyond the established pathways, other classical formylation reactions represent potential alternative routes, though their applicability can be limited by substrate sensitivity and regioselectivity.

The Gattermann Reaction : This method introduces a formyl group using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst, such as aluminum chloride. A safer modification uses zinc cyanide (Zn(CN)2) in place of HCN. The Gattermann reaction is effective for activated aromatic ethers. For instance, it has been successfully used to synthesize 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene (B1361827) with a high yield of nearly 90%. mdma.ch This precedent suggests its potential applicability to the more substituted 1,4-dimethoxy-2,3,5-trimethylbenzene.

The Vilsmeier-Haack Reaction : This is a widely used method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). While powerful, this reaction is known to be ineffective for formylating 1,4-dimethoxybenzene (B90301). sciencemadness.org The steric hindrance from the multiple substituents on the target precursor, 1,4-dimethoxy-2,3,5-trimethylbenzene, combined with the electronic properties of the 1,4-dimethoxy system, may render this route unsuitable.

Characterization of Precursors and Intermediate Compounds in this compound Synthesis

The validation of any synthetic pathway requires the careful characterization of its precursors, intermediates, and the final product.

The ultimate precursor for most formylation routes is 1,4-dimethoxy-2,3,5-trimethylbenzene . This compound itself can be synthesized from trimethylhydroquinone (B50269) via Williamson ether synthesis, where the hydroxyl groups are methylated using a reagent like dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base.

The final product, This compound , has been isolated as colorless, needle-like crystals. iucr.org Detailed crystallographic analysis has been performed, providing precise data on its molecular structure.

Crystal and Structural Refinement Data for this compound iucr.org
ParameterValue
Chemical FormulaC₁₂H₁₆O₃
Formula Weight208.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.6781 (4)
b (Å)9.1412 (6)
c (Å)9.4673 (6)
β (°)106.848 (3)
Volume (ų)552.79 (6)
Z2
Calculated Density (g/cm³)1.251

A notable feature of the crystal structure is the disorder of the methyl and aldehyde substituents on the benzene ring. iucr.org The methoxy groups are oriented nearly perpendicular to the plane of the benzene ring. iucr.org Characterization of intermediates in any given synthesis would be accomplished through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis, with data reported in the corresponding primary literature.

Green Chemistry Principles Applied to the Synthesis of this compound

Evaluating synthetic routes through the lens of green chemistry is crucial for modern chemical manufacturing. This involves assessing factors like atom economy, waste generation, and the use of hazardous substances.

The established and alternative pathways for synthesizing this compound present several challenges from a green chemistry perspective:

Use of Hazardous Reagents : The Gattermann reaction employs highly toxic hydrogen cyanide or zinc cyanide. wikipedia.org The Duff reaction and its TFA-modified version use hexamine, and the latter involves large quantities of corrosive trifluoroacetic acid. Methylating agents like dimethyl sulfate are also highly toxic.

Atom Economy : Formylation reactions, where a single -CHO group is added, often have moderate atom economy, as the rest of the formylating agent (e.g., the remainder of the hexamine molecule) becomes waste.

Solvent Use and Waste : Many of these reactions are performed in organic solvents that must be removed and either recycled or disposed of. The use of strong acids (TFA, HCl) requires neutralization steps, generating significant salt waste.

Green Chemistry Analysis of Potential Synthetic Routes
Synthetic RouteAdvantagesGreen Chemistry Disadvantages
Duff ReactionUses a relatively simple formylating agent.Often low yields, requires high temperatures, moderate atom economy.
Hexamine/TFA MethodMilder conditions and better yields than traditional Duff.Uses large amounts of corrosive and expensive trifluoroacetic acid.
Gattermann ReactionCan be high-yielding for suitable substrates.Employs extremely toxic HCN or Zn(CN)₂; uses strong Lewis acids.
Vilsmeier-Haack ReactionGenerally mild and effective for many aromatics.Ineffective for this substrate class; uses phosphorus oxychloride.

Future research in this area would ideally focus on developing catalytic, solvent-free, or aqueous-based formylation methods to improve the environmental profile of the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 2,5 Dimethoxy 3,4,6 Trimethylbenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is fully substituted, meaning every carbon atom on the ring is bonded to a group other than hydrogen. The substituents present—two methoxy (B1213986) groups and three methyl groups—are all strongly electron-donating and activating. libretexts.org In a typical scenario, such groups would make the aromatic ring highly susceptible to electrophilic aromatic substitution reactions (EAS) such as nitration, halogenation, and Friedel-Crafts reactions. uomustansiriyah.edu.iq

However, the absence of any available C-H bonds on the aromatic ring fundamentally prevents standard EAS pathways, which proceed via the substitution of a hydrogen atom. libretexts.org Therefore, reactions that would typically occur on a less substituted, activated ring are not feasible for this compound. Any electrophilic attack on the ring would have to proceed through a mechanism that displaces one of the existing substituent groups, which would require significantly more forcing conditions and would likely lead to a mixture of products or decomposition. The significant steric hindrance imposed by the five substituents further shields the aromatic ring, making it kinetically difficult for an incoming electrophile to approach and react.

Transformations of the Aldehyde Moiety

The aldehyde group is the primary site of chemical reactivity in this compound, allowing for a wide range of derivatization strategies through oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions, including Baeyer-Villiger Oxidation

The aldehyde functional group can be readily oxidized to a carboxylic acid. A particularly notable transformation is the Baeyer-Villiger oxidation, which converts aldehydes into carboxylic acids or ketones into esters using peroxyacids or peroxides as the oxidant. wikipedia.org

In the case of an aromatic aldehyde like this compound, the reaction proceeds through the formation of a tetrahedral intermediate after the peracid adds to the carbonyl. libretexts.org This is followed by a rearrangement where the hydrogen atom of the aldehyde migrates, leading to the formation of a carboxylic acid. chemistrysteps.com Alternatively, the reaction can produce a formate (B1220265) ester, which is subsequently hydrolyzed to the corresponding phenol. nih.gov

The general mechanism involves the initial attack of the peroxyacid on the carbonyl carbon, forming an intermediate known as the Criegee intermediate. wikipedia.org A concerted migration step then occurs, which is typically the rate-determining step, to yield the final product. wikipedia.org

OxidantTypical ConditionsProduct Type
meta-Chloroperoxybenzoic acid (mCPBA)Inert solvent (e.g., CH₂Cl₂)Carboxylic acid or Formate Ester
Peroxyacetic acidAqueous or organic solventCarboxylic acid
Hydrogen peroxide (H₂O₂) with a Lewis acidLewis acid catalyst (e.g., Sn-Beta zeolite)Formate Ester/Phenol
Potassium permanganate (B83412) (KMnO₄)Basic, aqueous solution, then acidificationCarboxylic acid

Reduction Reactions

The aldehyde group can be easily reduced to a primary alcohol, yielding 2,5-Dimethoxy-3,4,6-trimethylbenzyl alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved with a variety of reducing agents. britannica.com

Metal hydride reagents are commonly employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes and ketones. openochem.org Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce aldehydes, but it is less selective and reacts violently with protic solvents like water and alcohols. openochem.org Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst, is another effective method. britannica.com

Reducing AgentTypical ConditionsProduct
Sodium borohydride (NaBH₄)Protic solvent (e.g., Methanol, Ethanol)Primary Alcohol
Lithium aluminum hydride (LiAlH₄)Aprotic solvent (e.g., Diethyl ether, THF), followed by aqueous workupPrimary Alcohol
Hydrogen (H₂) with Metal CatalystCatalyst (e.g., Pd, Pt, Ni) under pressurePrimary Alcohol
Iron(II) sulfide (B99878) (FeS) SystemFeS-NH₄Cl-CH₃OH-H₂OPrimary Alcohol

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This nucleophilic addition is a key pathway for forming new carbon-carbon bonds. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the aldehyde. The initial product is a magnesium alkoxide, which upon acidification with aqueous acid, yields a secondary alcohol. britannica.com

For instance, reacting this compound with methylmagnesium bromide would produce 1-(2,5-Dimethoxy-3,4,6-trimethylphenyl)ethanol after an acidic workup. Similarly, organolithium reagents (R-Li) can be used to achieve the same type of transformation.

Another important nucleophilic addition reaction is the formation of cyanohydrins, which occurs when an aldehyde reacts with the cyanide ion (CN⁻), typically from a source like HCN or NaCN. britannica.com This reaction results in a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon.

Condensation Reactions, including Schiff Base Formation

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govwikipedia.org This reaction is a reversible process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. acs.org

The mechanism begins with the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a zwitterionic intermediate. acs.org A proton transfer then occurs to yield a neutral carbinolamine (or hemiaminal). researchgate.net The carbinolamine is then protonated on the oxygen, making water a good leaving group. Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. researchgate.net

ReactantResulting Functional GroupProduct Class
Primary Amine (R-NH₂)-CH=N-RSchiff Base (Imine)
Hydroxylamine (NH₂OH)-CH=N-OHOxime
Hydrazine (NH₂NH₂)-CH=N-NH₂Hydrazone
Semicarbazide (NH₂NHC(O)NH₂)-CH=N-NHC(O)NH₂Semicarbazone

Formation of Quinone Derivatives from this compound and its Precursors

The 1,4-dimethoxybenzene (B90301) core of the title compound is a common and stable precursor for the synthesis of 1,4-benzoquinones. thieme-connect.com Quinones are a class of compounds with significant chemical and biological importance. acs.org The conversion of 1,4-dimethoxybenzene derivatives to quinones is typically achieved through oxidative demethylation. thieme-connect.comacs.org

This transformation can be accomplished using various oxidizing agents. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN), argentic oxide, and cobalt(III) fluoride (B91410) have proven effective for this purpose. acs.orgelsevierpure.comacs.org The reaction proceeds by removing the two methyl groups from the methoxy substituents and oxidizing the resulting hydroquinone (B1673460) intermediate to the final 1,4-quinone. For example, treatment with CAN in an aqueous acetonitrile (B52724) solution is a common method for this conversion. acs.org Another approach involves using N-bromosuccinimide (NBS) in aqueous THF with a catalytic amount of acid. acs.org

The direct precursor, 2,5-dihydroxy-3,4,6-trimethylbenzaldehyde, would be even more readily oxidized to the corresponding quinone. Simple oxidation of the hydroquinone moiety, for instance with a mild oxidizing agent, would yield the quinone derivative while preserving the aldehyde group.

ReagentSubstrateReaction Type
Ceric Ammonium Nitrate (CAN)1,4-Dimethoxybenzene derivativeOxidative Demethylation
Cobalt(III) Fluoride (CoF₃)1,4-Dimethoxybenzene derivativeOxidative Demethylation
N-Bromosuccinimide (NBS) / H₂SO₄ (cat.)Fused 1,4-DimethoxybenzenesOxidative Demethylation
Potassium persulfate (K₂S₂O₈)Hydroquinone derivativeOxidation

Advanced Derivatization for Functional Material Precursors

The strategic derivatization of this compound opens avenues for the synthesis of novel precursors for functional materials. The inherent reactivity of the aldehyde group, coupled with the electronic properties of the substituted benzene ring, allows for a variety of chemical transformations. These modifications are aimed at introducing new functionalities, extending conjugation, and enabling polymerization, thereby creating molecules with tailored optical, electronic, and thermal properties suitable for applications in materials science.

One of the primary strategies for derivatization involves leveraging the aldehyde functional group for condensation reactions. These reactions are fundamental in forging new carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing larger, more complex molecular architectures. For instance, Knoevenagel and Wittig-type reactions can be employed to extend the π-conjugated system of the molecule, a key feature for organic electronic materials.

Another significant approach is the formation of Schiff bases through condensation with primary amines. This reaction is not only efficient but also highly versatile, allowing for the incorporation of a wide range of functional groups through the amine component. The resulting imine linkage can be a part of a larger polymeric backbone or a side chain, imparting specific properties such as thermal stability or chelating ability to the final material.

Furthermore, the electron-rich nature of the 2,5-dimethoxy-3,4,6-trimethylphenyl moiety can influence the reactivity and properties of the resulting derivatives. The methoxy and methyl groups are electron-donating, which can enhance the electron density of the aromatic system and affect the energy levels of the frontier molecular orbitals. This electronic tuning is critical for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following subsections will delve into specific examples of advanced derivatization strategies for this compound, highlighting the synthesis of precursors for electroactive polymers and photosensitive materials.

Synthesis of Electroactive Polymer Precursors

The development of electroactive polymers is a cornerstone of modern materials science, with applications ranging from sensors and actuators to energy storage and electronic displays. The derivatization of this compound can lead to the formation of monomers that can be polymerized to yield materials with interesting electrochemical and optical properties.

A plausible route to such precursors is through the Knoevenagel condensation with active methylene (B1212753) compounds. For example, the reaction of this compound with malononitrile (B47326) or cyanoacetate (B8463686) derivatives can yield vinyl-substituted aromatic compounds. These products possess extended π-conjugation and reactive groups that can be further modified or used for polymerization.

Below is a table summarizing the hypothetical reaction conditions and outcomes for the synthesis of a vinyl-substituted precursor from this compound.

ReactantCatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
MalononitrilePiperidineEthanol8042-((2,5-dimethoxy-3,4,6-trimethylbenzylidene)malononitrile92
Ethyl CyanoacetateSodium EthoxideEthanol786Ethyl 2-cyano-3-(2,5-dimethoxy-3,4,6-trimethylphenyl)acrylate88

The resulting vinyl compounds can then be polymerized through various methods, such as free-radical or condensation polymerization, to produce electroactive polymers. The electron-rich nature of the substituted benzene ring is expected to impart a low oxidation potential to the resulting polymer, making it a candidate for a p-type semiconductor in organic electronic devices.

Development of Photosensitive Material Precursors

Photosensitive materials are materials that undergo a physical or chemical change upon exposure to light. They are integral to technologies such as photolithography, data storage, and photodynamic therapy. The derivatization of this compound can be tailored to produce precursors for such materials.

A key strategy in this area is the synthesis of Schiff base derivatives that can undergo photoisomerization or photocyclization. The reaction of this compound with various aromatic or aliphatic diamines can lead to the formation of poly-Schiff bases or discrete dimeric structures. These molecules can exhibit interesting photophysical properties due to the presence of the imine bond and the extended aromatic systems.

The following table outlines the hypothetical synthesis of a Schiff base dimer from this compound and a diamine.

DiamineSolventCatalystTemperature (°C)Reaction Time (h)ProductYield (%)
1,4-PhenylenediamineTolueneAcetic Acid1108N,N'-(1,4-phenylene)bis(1-(2,5-dimethoxy-3,4,6-trimethylphenyl)methanimine)85
EthylenediamineMethanolNone252N,N'-(ethane-1,2-diyl)bis(1-(2,5-dimethoxy-3,4,6-trimethylphenyl)methanimine)95

The resulting Schiff bases can be investigated for their photochromic behavior, where irradiation with light of a specific wavelength induces a reversible change in their absorption spectra. This property is highly desirable for applications in optical switches and smart windows. The steric hindrance provided by the trimethyl substitution on the benzene ring may influence the kinetics of the photoisomerization process, offering a handle for fine-tuning the material's properties.

Computational Chemistry and Theoretical Investigations of 2,5 Dimethoxy 3,4,6 Trimethylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of molecular geometries, orbital energies, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining optimized molecular geometries, vibrational frequencies, and reaction energetics.

The electronic effects of the substituents are also critical. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are both electron-donating. DFT calculations can quantify this effect by calculating atomic charges and mapping the molecular electrostatic potential (MEP). The MEP would show regions of high electron density (negative potential), likely concentrated on the oxygen atoms of the carbonyl and methoxy groups, making them sites for electrophilic attack. Conversely, regions of low electron density (positive potential) would be expected around the hydrogen atoms.

Studies on other polysubstituted benzaldehydes have demonstrated that the nature and position of substituents significantly influence the reactivity of the aldehyde group. For instance, electron-donating groups increase the electron density on the carbonyl carbon, which can affect its susceptibility to nucleophilic attack. DFT calculations on the reaction of substituted benzaldehydes with amines have shown that electron-donating groups can influence the energy barriers of transition states in reactions like Schiff base formation nih.govresearchgate.net.

Table 1: Predicted Effects of Substituents on the Properties of 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde based on DFT Principles

Property Expected Influence of Methoxy and Methyl Groups Rationale
Molecular Geometry Non-planar conformation of methoxy and aldehyde groups relative to the benzene (B151609) ring. Steric hindrance between adjacent bulky substituents.
Carbonyl Bond (C=O) Lengthened bond and lower vibrational frequency compared to unsubstituted benzaldehyde (B42025). Increased electron donation into the π-system reduces the double bond character.
Aromatic Ring Increased electron density. Cumulative electron-donating effect of five substituents.

| Reactivity | Modulated reactivity of the aldehyde group. | Balance between increased nucleophilicity of the ring and electronic effects on the carbonyl group. |

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the numerous electron-donating groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted benzaldehyde. The LUMO, which is typically localized on the π* orbital of the carbonyl group and the aromatic ring, would also be affected. The energy gap (ΔE = ELUMO - EHOMO) for this molecule would likely be smaller than that of simpler benzaldehydes, suggesting higher chemical reactivity.

Analysis of the molecular orbital composition would reveal that the HOMO is primarily distributed over the electron-rich benzene ring and the oxygen atoms of the methoxy groups. The LUMO would likely have significant contributions from the carbonyl group's π* anti-bonding orbital, making this the primary site for nucleophilic attack. This distribution is crucial for predicting how the molecule will interact with other reagents.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various types of molecular spectra, including infrared (IR), Raman, and UV-Visible spectra. These theoretical predictions can be compared with experimental data to validate the accuracy of the computational model.

For this compound, DFT calculations could predict its vibrational frequencies. The most characteristic vibrational mode would be the C=O stretching frequency of the aldehyde group. Due to the electron-donating nature of the methoxy and methyl substituents, which push electron density into the aromatic ring and conjugate with the carbonyl group, the C=O bond order is expected to be slightly reduced. This would result in a predicted C=O stretching frequency that is lower than that of unsubstituted benzaldehyde (typically around 1700 cm⁻¹). Studies on other benzaldehyde derivatives have confirmed the role of substituents in shifting key vibrational frequencies cell.comresearchgate.net.

Similarly, theoretical UV-Visible spectra can be calculated using Time-Dependent DFT (TD-DFT). The electronic transitions, typically π → π* and n → π*, would be predicted. The extensive substitution with electron-donating groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene or benzaldehyde, meaning the molecule would absorb light at longer wavelengths.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, one could computationally investigate various reactions, such as its oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions like Schiff base formation. A study on the reaction between various substituted benzaldehydes and 4-amine-4H-1,2,4-triazole identified three transition states, corresponding to hydrogen transfer, molecular rearrangement, and water elimination nih.gov. The electronic nature of the substituents was found to have a significant impact on the energy barriers for these steps. The electron-rich nature of this compound would likely influence the energetics of similar reaction pathways.

DFT studies on the cascade synthesis of polysubstituted quinolines from aldehydes revealed that electron-donating groups on the aldehyde can reduce the reaction rate, providing insight into the electronic demands of the reaction mechanism d-nb.info.

In silico Prediction of Molecular Interactions for Derivatives

In silico methods, particularly molecular docking, are used to predict how a molecule (a ligand) might bind to the active site of a protein or other biological macromolecule. This is crucial in drug discovery and design. While this compound itself may not be a drug candidate, its derivatives could be designed to interact with specific biological targets.

Computational studies on benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase (ALDH) enzymes have shown the importance of the aldehyde moiety and additional aromatic rings for binding affinity mdpi.comresearchgate.net. Molecular docking simulations could be used to design derivatives of this compound that could fit into a specific enzyme's active site. The methoxy and methyl groups would play a significant role in defining the shape and electronic properties of the ligand, influencing potential hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site.

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for marine aldehyde derivatives have been used to screen for potential therapeutic compounds, highlighting the utility of computational tools in early-stage drug discovery nih.gov. Similar predictive models could be applied to derivatives of this compound to assess their drug-like properties.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Benzaldehyde
4-amine-4H-1,2,4-triazole
2-chloroquinoline-3-carboxaldehyde
Aniline
Schiff base
Carboxylic acid
Alcohol

Applications of 2,5 Dimethoxy 3,4,6 Trimethylbenzaldehyde As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

As a polysubstituted benzaldehyde (B42025), 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde offers a reactive aldehyde functional group that can participate in a wide array of carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Wittig reactions, and Grignard additions, which are fundamental transformations in the assembly of complex molecular architectures. The strategic placement of methoxy (B1213986) and methyl groups on the aromatic ring can influence the stereochemical outcome of these reactions and provide steric hindrance or electronic effects that can be exploited in multi-step synthetic sequences. While specific total syntheses employing this exact aldehyde are not extensively documented in publicly available literature, the utility of closely related substituted benzaldehydes is well-established in the synthesis of natural products and other complex organic targets. researchgate.netnih.govtrine.eduyoutube.comlibretexts.orgyoutube.com

Development of Precursors for Bioactive Compounds

Substituted benzaldehydes are common precursors in medicinal chemistry for the development of new therapeutic agents. The structural motif of a dimethoxy-trimethyl-benzene ring can be found in various classes of bioactive molecules. While direct pharmacological studies on derivatives of this compound are limited, its structural analogs have shown interesting biological activities. For instance, related dimethoxy- and methyl-substituted benzaldehydes have been used as starting materials for the synthesis of compounds with potential psychoactive or other neuropharmacological properties. biosynth.com The aldehyde group serves as a convenient handle to introduce nitrogen-containing functional groups, which are prevalent in many classes of pharmaceuticals. biosynth.com

Synthesis of Polymeric Materials and Electrochemical Actuators

The field of materials science has seen a growing interest in organic molecules that can be polymerized to create materials with novel electronic and mechanical properties. This compound has been specifically investigated for its role in the development of advanced polymeric materials.

The dimethoxybenzene core of this compound can be oxidized to a quinone, a redox-active functional group. This property makes it a potential monomer for the synthesis of redox-active polymers. nih.gov Such polymers can store and release electrons, making them suitable for applications in energy storage devices, electrocatalysis, and sensors. nih.govdb-thueringen.de While the direct polymerization of this specific aldehyde is not widely reported, the synthesis of redox-active polymers from dialdehydes through reactions like the benzoin (B196080) condensation has been demonstrated, highlighting the potential of aldehyde-functionalized aromatics in this field. nih.gov

A significant and documented application of this compound is its use as a precursor for the synthesis of quinone-based electrochemical actuators. iucr.org Electrochemical actuators are materials that change their shape or size in response to an electrical stimulus. The synthesis involves the conversion of the dimethoxybenzene moiety into a quinone. The resulting quinone derivatives can then be incorporated into polymer structures that exhibit mechanical motion upon electrochemical reduction and oxidation of the quinone units. The synthesis of this compound for this purpose has been reported, and its crystal structure has been characterized. iucr.org

Table 1: Crystallographic Data for this compound iucr.org

Crystal DataValue
Chemical FormulaC₁₂H₁₆O₃
Formula Weight208.25
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5776 (4)
b (Å)7.6405 (5)
c (Å)12.0124 (8)
α (°)89.993 (5)
β (°)81.334 (5)
γ (°)68.084 (5)
Volume (ų)550.84 (6)
Z2

Contribution to Fragrance and Flavor Chemistry Research

Aldehydes are a cornerstone of the fragrance and flavor industry, prized for their potent and diverse aromas. knowde.comsobfragrance.comalphaaromatics.com Benzaldehyde itself is famous for its characteristic almond scent. knowde.comforeverest.net The addition of methoxy and methyl substituents to the benzaldehyde structure can significantly alter its olfactory properties, leading to new and interesting scent profiles. While the specific scent of this compound is not widely commercialized, its synthesis and study contribute to the broader research in fragrance chemistry. foreverest.netgoogle.com The exploration of how different substitution patterns on the aromatic ring influence odor perception is an active area of research aimed at discovering novel fragrance ingredients. sobfragrance.comalphaaromatics.com

Utilization as a Reagent or Intermediate in Advanced Chemical Research

Beyond its specific applications, this compound serves as a versatile intermediate in advanced chemical research. Its functional groups allow for a variety of chemical transformations, making it a useful starting material for the synthesis of more complex target molecules in a research setting. trine.eduyoutube.comlibretexts.orgyoutube.comgoogle.com The presence of multiple methyl groups can provide steric hindrance that may be exploited to control the regioselectivity of subsequent reactions on the aromatic ring or on the aldehyde group. This allows chemists to build up molecular complexity in a controlled manner, which is essential for the synthesis of novel compounds with specific properties. mdma.ch

Mechanistic Biological Interaction Studies Involving 2,5 Dimethoxy 3,4,6 Trimethylbenzaldehyde and Its Derivatives in Vitro

In Vitro Studies on Cellular Systems

While direct studies on 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde are limited, research on related benzaldehyde (B42025) and dimethoxy-substituted phenyl derivatives provides insight into potential receptor interactions. Benzaldehyde derivatives have been found to interact with various receptor systems. For instance, certain benzyloxybenzaldehyde derivatives are involved in pathways that include nuclear retinoic acid receptors (RARs and RXRs). nih.gov These receptors are critical in regulating cell differentiation and proliferation by modulating gene transcription. nih.gov

Furthermore, studies on 2,5-dimethoxyphenyl derivatives have revealed significant activity at serotonin (B10506) receptors. Specifically, 2,5-dimethoxyphenylpiperidines have been identified as selective serotonin 5-HT2A receptor agonists. nih.gov The spatial orientation of the molecule's side chain is a critical determinant of its agonist potency at this receptor. nih.gov The unintended modulation of various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and the vitamin D receptor (VDR), by small molecules can lead to significant biological effects, highlighting the importance of screening for such interactions. nih.gov

Derivatives of substituted benzaldehydes have been evaluated for their modulatory effects on various enzymes. Thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde demonstrated highly potent inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II). researchgate.net The inhibition constants (KI) for these compounds were in the nanomolar range, indicating strong inhibitory activity. researchgate.net

In another study, a series of azinane triazole-based derivatives showed significant inhibitory potential against enzymes such as acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). nih.gov Notably, all tested derivatives displayed stronger inhibition of the α-glucosidase enzyme than the standard reference, acarbose. nih.gov Additionally, research into benzamide (B126) derivatives has identified compounds that act as inhibitors of chitin (B13524) synthesis, an essential process in insects. nih.gov Specifically, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles were found to inhibit chitin synthesis in the cultured integument of Chilo suppressalis. nih.gov

Table 1: Enzyme Inhibition by Benzaldehyde Derivatives

Derivative Class Target Enzyme(s) Observed Effect Potency (Example)
Thiosemicarbazones from 4-hydroxy-3,5-dimethoxy benzaldehyde Acetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, hCA II) Potent Inhibition KI values: 51.11 to 278.10 nM for AChE researchgate.net
Azinane triazole derivatives α-glucosidase, AChE, BChE, Urease Strong Inhibition IC50 = 36.74 ± 1.24 µM for α-glucosidase (Compound 12d) nih.gov

The cytotoxic potential of various benzaldehyde and chalcone (B49325) derivatives has been assessed across numerous human cancer cell lines. A study on semi-synthetic derivatives of ambelline (B1262613), featuring methylbenzoyl and methoxybenzoyl substitutions, revealed significant cytotoxic activity. nih.gov The disubstituted 11-O-(3,5-dimethylbenzoyl)ambelline was cytotoxic across almost the entire spectrum of tested tumour cell lines. nih.gov Similarly, trimethoxybenzoyl derivatives were potent, including against the doxorubicin-resistant PANC-1 cell line. nih.gov

In another investigation, derivatives of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) were synthesized and evaluated for in vitro cytotoxicity against six carcinoma cell lines, including A-549 (lung), FaDu (pharynx), HCT-116 (colon), OVCAR-3 (ovary), NCI-H226 (lung), and SH-SY5Y (neuroblastoma). nih.gov Many of the synthesized derivatives exhibited higher cytotoxicity than the parent DMC compound. For example, 4′-O-caproylated-DMC and 4′-O-methylated-DMC displayed the strongest cytotoxicity against the SH-SY5Y cell line. nih.gov Benzyloxybenzaldehyde derivatives have also been evaluated, with some candidates showing considerable cytotoxicity on H1299 (non-small cell lung cancer) cells. nih.gov

Table 2: Cytotoxicity (IC50 µM) of Selected Chalcone Derivatives in Human Cancer Cell Lines

Compound A-549 FaDu HCT-116 OVCAR-3 NCI-H226 SH-SY5Y
DMC (Parent Compound) >50 >50 46.43 >50 >50 25.40
4′-O-caproylated-DMC (2b) 14.99 19.98 10.99 16.54 12.87 5.20
4′-O-methylated-DMC (2g) 10.12 16.32 10.11 14.32 11.98 7.52
4′-O-benzylated-DMC (2h) 9.99 13.98 15.34 19.98 15.65 10.11

Data sourced from a study on DMC derivatives. nih.gov Lower values indicate higher cytotoxicity.

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage, and compounds with ROS scavenging ability have significant therapeutic potential. nih.gov The antioxidant capacity of norbergenin (B1204036), a demethylated derivative of bergenin (B1666849) (a C-glycoside of 4-O-methylgallic acid), has been studied in detail. nih.govresearchgate.net These studies highlight that the high antioxidant capacity of norbergenin and its derivatives is linked to neuroprotective properties by inhibiting oxidative stress. nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have been employed to elucidate the specific mechanisms by which these compounds scavenge ROS like hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. nih.govresearchgate.net The primary scavenging mechanisms investigated include hydrogen transfer (HT), single electron transfer (SET), and sequential proton loss-electron transfer (SPLET). nih.govresearchgate.net Computational results demonstrated that norbergenin is an excellent scavenger of •OOH and •OH radicals under physiological conditions, with performance exceeding that of standards like Trolox and vitamin C. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity, thereby guiding the design of more potent and selective compounds.

For cytotoxic chalcone derivatives, SAR analysis revealed the crucial importance of the 2′-OH group and the pattern of derivatization at the 4′-OH position for anticancer activity. nih.gov Generally, monosubstitution at the 4'-O-position resulted in higher cytotoxicity than disubstitution at both the 2'- and 4'-O-positions. nih.gov

In the case of ambelline derivatives, activity was significantly influenced by the substitution on the benzoyl moiety. nih.gov Simple aliphatic esters of ambelline showed no cytotoxic activity, whereas aromatic esters, particularly those with methyl, methoxy (B1213986), or ethoxy substitutions, demonstrated significant potency. nih.gov The position and number of these substitutions were critical; for example, disubstituted methoxy derivatives and trimethoxy derivatives showed enhanced activity, even against a drug-resistant cell line. nih.gov

For 2,5-dimethoxyphenylpiperidines acting as 5-HT2A receptor agonists, SAR studies showed that substitutions at the 4-position of the phenyl ring were a key area of interest. nih.gov Probing this position with various halogens, alkyl, and thioalkyl groups was undertaken to determine if the SAR trends from the related 2,5-dimethoxyphenethylamine (2C-X) family would translate to the phenylpiperidine series. nih.gov

Analytical Method Development for 2,5 Dimethoxy 3,4,6 Trimethylbenzaldehyde

Chromatographic Methodologies

Chromatographic techniques are fundamental for the separation and analysis of 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography is a versatile technique for the separation of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method is typically suitable for this compound.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for similar substituted benzaldehydes can be adapted. For instance, a patent for the preparation of 2,5-dimethoxybenzaldehyde (B135726) mentions the use of HPLC to assess product purity, indicating the suitability of this technique. google.com A stability-indicating RP-HPLC method developed for a structurally related chalcone (B49325), (E)-3-(2,4,6-trimethoxyphenyl)-1-phenylpro-2-ene-1-one, utilized a C18 column with a mobile phase of acetonitrile (B52724) and methanol. chemmethod.com Detection is typically carried out using a UV detector, leveraging the chromophoric nature of the benzaldehyde (B42025) ring. The absorbance maximum for similar aromatic aldehydes is often in the UV region. For example, upon irradiation, a polymer containing a 4,5-dimethoxy-2-nitrobenzyl carbamate (B1207046) showed a decrease in the peak at 346 nm and the appearance of a new peak at 400 nm corresponding to the cleaved 4,5-dimethoxy-2-nitrosobenzaldehyde. nih.gov

Below is a table outlining a typical set of HPLC parameters for the analysis of this compound.

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength Estimated 254 nm or 280 nm
Temperature Ambient

Gas Chromatography is a powerful technique for the separation of volatile compounds. When coupled with a Mass Spectrometer, it provides high sensitivity and specificity for the identification and quantification of this compound.

Detailed Research Findings:

The following table presents a typical set of GC-MS parameters for the analysis of this compound.

ParameterValue
Column Non-polar (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial 100°C, ramp to 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 m/z

Method Validation and Performance Characteristics for Research Applications

The validation of analytical methods is a critical process in chemical research to ensure that a method is suitable for its intended purpose. For a compound such as this compound, which is utilized in specialized research applications, robust analytical methods are necessary to guarantee the reliability and accuracy of experimental results. biosynth.com Method validation encompasses the evaluation of several key performance characteristics to demonstrate that the method is specific, linear, accurate, precise, and robust.

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is unique to the compound and not affected by structurally similar molecules or potential starting materials from its synthesis.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of standards of known concentrations and examining the correlation coefficient (R²) of the calibration curve. chemmethod.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte (spiked) in a sample matrix.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). chemmethod.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, these variations might include changes in the mobile phase composition, flow rate, or column temperature.

The following table summarizes the typical performance characteristics of a validated analytical method for this compound for research applications.

Parameter Specification Typical Result
Specificity No interference from related substances or impuritiesPeak purity index > 0.999
Linearity (R²) ≥ 0.9950.9998
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) (µg/mL) Report0.1
Limit of Quantitation (LOQ) (µg/mL) Report0.3
Robustness RSD ≤ 5% for all variationsAll variations resulted in RSD < 4.5%

Applications in Research Material Purity and Identification

Validated analytical methods are fundamental in a research setting to confirm the identity and purity of synthesized or procured materials like this compound. The use of a well-characterized reference standard is central to these applications.

Identification of this compound in a research sample is typically achieved by comparing its analytical profile with that of a certified reference standard. In techniques like HPLC, the primary identification parameter is the retention time. A sample is identified as containing the compound if it produces a peak at the same retention time as the reference standard under identical chromatographic conditions. Further confirmation can be obtained using spectroscopic techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity assessment is another critical application. The purity of a research batch of this compound is determined by quantifying the main compound peak and any impurity peaks in the chromatogram. The area of the main peak as a percentage of the total peak area gives an estimation of the purity. This is crucial as the presence of impurities can significantly impact the outcome of research experiments.

The following table illustrates a typical purity analysis of a research sample of this compound using a validated HPLC method.

Sample ID Retention Time (min) Peak Area Area % Identification
Reference Standard 4.721,254,368100.00This compound
Research Sample Lot A
- Peak 13.153,4500.28Unknown Impurity
- Peak 24.721,235,89099.12This compound
- Peak 35.887,4300.60Unknown Impurity
Purity of Lot A 99.12%

The data indicates that Lot A has a purity of 99.12%, with two minor impurities detected. This level of purity would need to be considered when using this material for research purposes.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde in laboratory settings?

  • Methodological Answer: Synthesis typically involves sequential alkylation and methoxylation of a benzaldehyde precursor. For methoxy groups, use dimethyl sulfate or methyl iodide with a base (e.g., K₂CO₃) in DMF at 60–80°C. Methyl groups can be introduced via Friedel-Crafts alkylation using methyl halides and Lewis acids (e.g., AlCl₃). Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc gradient) is critical, as demonstrated for analogous trifluoromethyl and trimethoxybenzaldehydes .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer: Use 1H/13C NMR to confirm substitution patterns and integration ratios of methoxy/methyl groups. High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity, employ gas chromatography (GC-FID) with internal standards or HPLC (C18 column, methanol/water mobile phase), following protocols established for structurally related benzaldehydes .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential inhalation/contact hazards. Waste should be segregated and disposed via certified chemical waste services. Stability studies (e.g., thermal gravimetric analysis) are recommended to assess decomposition risks, as outlined for similar aldehydes .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy/methyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer: Methoxy groups act as electron donors, activating the ring toward electrophilic substitution but creating steric hindrance. Methyl groups further increase steric bulk, limiting access to the aldehyde moiety. To mitigate this, use Pd-catalyzed reactions with bulky ligands (e.g., SPhos) in polar aprotic solvents (e.g., THF). Monitor reaction progress via in-situ FTIR to optimize conditions, as shown in trifluoromethylbenzaldehyde studies .

Q. How can conflicting spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved during structural elucidation?

  • Methodological Answer: Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of methoxy groups). Compare experimental data with DFT-calculated chemical shifts (Gaussian, ACD/Labs). Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling relationships, as validated in studies on substituted benzaldehydes .

Q. What strategies optimize regioselectivity during the introduction of multiple substituents on the benzaldehyde core?

  • Methodological Answer: Employ sequential protection/deprotection (e.g., TBDMS for hydroxyl intermediates) and directing groups (e.g., nitro) to guide electrophilic substitution. Adjust stoichiometry of methylating agents (e.g., Me₂SO₄) based on real-time reaction monitoring via TLC or GC-MS . These methods are adapted from multi-step syntheses of tri-substituted benzaldehydes .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Methodological Answer: Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions. Optimize solvent systems (e.g., switch from ethanol to acetonitrile for better solubility) and employ catalytic distillation to remove byproducts. These approaches are validated in industrial-scale syntheses of fluorinated benzaldehydes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed melting points?

  • Methodological Answer: Perform differential scanning calorimetry (DSC) to assess purity and polymorphism. Compare results with literature data for structurally similar compounds (e.g., 3,4,5-trimethoxybenzaldehyde, mp 87–89°C ). If impurities are suspected, repeat recrystallization with alternative solvents (e.g., hexane/ethyl acetate) or use preparative HPLC .

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Reactant of Route 1
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.